molecular formula C6H12N4O2S B7929150 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine

3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B7929150
M. Wt: 204.25 g/mol
InChI Key: WOXRDHHOLWPNLF-UHFFFAOYSA-N
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Description

3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a butylsulfonyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-amino-1,2,4-triazole.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the triazole compound with butylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine
  • 3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine
  • 3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine

Uniqueness

3-(Butylsulfonyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the butylsulfonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length and hydrophobicity of the butyl group can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is a member of the triazole family, which is known for its wide range of biological activities. The compound can be synthesized through various chemical reactions, including oxidation and substitution reactions involving the triazole ring. Its sulfonamide group contributes to its biological efficacy by enhancing solubility and bioavailability.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections.
  • Modulation of Biochemical Pathways : It affects pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant antibacterial activity, comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values suggest that this compound could be developed as a novel antibacterial agent.

Anticancer Properties

The compound's anticancer potential has been evaluated through various assays. For instance, studies have shown that derivatives of the triazole scaffold can inhibit the growth of cancer cell lines effectively. The presence of the butylsulfonyl group appears to enhance this activity by improving interaction with cancer cell targets .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Study : A series of experiments evaluated the compound against multiple cancer cell lines using XTT assays. Results indicated a strong correlation between structural modifications in the triazole ring and increased anticancer efficacy. Specifically, modifications at the 5-position significantly enhanced activity .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested alongside known antibiotics against various bacterial strains. The results showed notable effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in various cancer cell lines; structure-dependent efficacy
Mechanism of ActionEnzyme inhibition; modulation of apoptosis and proliferation pathways

Properties

IUPAC Name

5-butylsulfonyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-2-3-4-13(11,12)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXRDHHOLWPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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